Weak HDAC2 Inhibition Profile
5-Acetamido-2-bromobenzoate exhibits an IC50 of >50,000 nM for human HDAC2, a potency that is over 6-fold weaker than a structurally related analog (BDBM50529167) tested in the same assay. This consistent weak activity across multiple HDAC isoforms positions it as a validated negative control or a scaffold with minimal off-target HDAC activity, a crucial distinction for studies requiring a clean background [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | >5.00E+4 nM |
| Comparator Or Baseline | BDBM50529167 (analog): 8.10E+3 nM |
| Quantified Difference | >6.17-fold weaker inhibition |
| Conditions | Recombinant human full-length C-terminal His-tagged HDAC2 expressed in baculovirus-infected Sf9 cells; fluorescence-based assay using Boc-Lys(Ac)-AMC substrate, 1 hr incubation. |
Why This Matters
This quantifiable difference in HDAC2 inhibition establishes a clear biochemical signature, enabling researchers to select this compound as a low-activity comparator or a starting scaffold with minimal HDAC interference, unlike its more potent analogs.
- [1] BindingDB. (n.d.). BDBM50529130 (CHEMBL4462619) IC50 data for HDAC2. ChEMBL_1907405. Retrieved April 14, 2026. View Source
